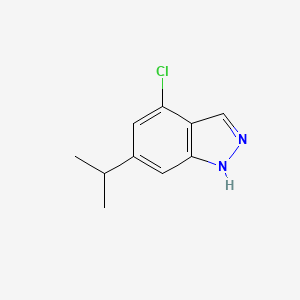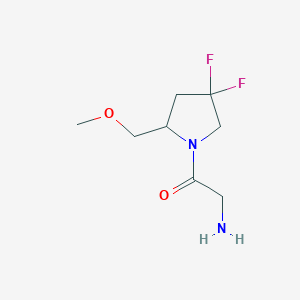
1-(4,4-二氟-2-(甲氧基甲基)吡咯烷-1-基)-2-氨基乙酮
描述
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a novel synthetic compound with a chemical formula of C8H14F2N2O2. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is 208.21 g/mol. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many bioactive molecules . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , which suggests that “2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one” might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which are structurally similar to pyrrolidine derivatives, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the pyrrolidine ring and other functional groups might influence these properties .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, it might have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura cross-coupling reaction, which might be used in the synthesis of this compound, is known to be influenced by various environmental factors .
实验室实验的优点和局限性
The advantages of using DMPCA in lab experiments include its versatility as a synthetic building block and its availability from commercial sources. Additionally, the reaction conditions for the synthesis of DMPCA are relatively mild, making it suitable for use in a wide range of laboratory experiments. However, the use of DMPCA in laboratory experiments is limited by the fact that it is a relatively expensive synthetic molecule.
未来方向
The use of DMPCA as a synthetic building block has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the use of DMPCA in the synthesis of compounds with therapeutic potential is an area of active research. Future research may focus on the development of new methods for the synthesis of DMPCA, the development of new compounds synthesized from DMPCA, and the exploration of the biochemical and physiological effects of compounds synthesized from DMPCA.
科学研究应用
抗病毒研究
该化合物在抗病毒研究中显示出希望,特别是在开发针对 RNA 和 DNA 病毒的抑制剂方面。 据报道,吲哚衍生物,与该化合物具有结构相似性,对流感 A 病毒和柯萨奇病毒 B4 具有抑制活性 。二氟-甲氧基甲基基团的存在可能会通过增加与病毒蛋白的结合亲和力来增强抗病毒特性。
抗 HIV 活性
吲哚骨架是该化合物结构的一部分,已被用于合成具有抗 HIV 活性的化合物。 这些衍生物已针对 HIV-1 和 HIV-2 株进行测试,显示出在抑制急性感染细胞中病毒复制方面的潜力 。该化合物的独特取代基可能为抗 HIV 药物开发提供新的途径。
抗癌应用
吲哚衍生物以其抗癌特性而闻名。1-(4,4-二氟-2-(甲氧基甲基)吡咯烷-1-基)-2-氨基乙酮的结构特征可用于合成新型抗癌剂。 它与各种生物靶标相互作用的能力可以导致开发选择性且有效的抗癌药物 。
氨基酸分析
在分析化学领域,该化合物可用于氨基酸分析。 用类似化合物衍生化已用于通过反相高效液相色谱 (RP-HPLC) 分离氨基酸衍生物 。特别是二氟基团可以增强衍生化过程,从而导致更准确的氨基酸定量。
酶抑制研究
该化合物的结构表明其在酶抑制研究中的潜在用途。 吲哚衍生物已被用于研究胆碱酯酶等酶的抑制 。该化合物的独特取代基可以提供对某些酶的特异性,有助于发现新的治疗剂。
神经药理学
鉴于其与吲哚的结构相似性,吲哚是许多神经活性物质的核心结构,因此可以研究该化合物的神经药理学效应。 它可以作为开发治疗神经疾病的新疗法的前导化合物 。
抗菌和抗结核研究
吲哚核与抗菌和抗结核活性相关。 因此,1-(4,4-二氟-2-(甲氧基甲基)吡咯烷-1-基)-2-氨基乙酮可以作为合成新型抗菌和抗结核剂的有价值的支架,有助于对抗耐药菌株 。
农业化学
吲哚衍生物在植物生长发育中发挥作用。 可以研究该化合物对植物激素的影响及其在农业化学中的潜在应用,以提高作物产量和抗逆性 。
生化分析
Biochemical Properties
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound’s interactions with biomolecules are influenced by steric factors, leading to different biological profiles depending on the spatial orientation of substituents .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereogenic carbons and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . These interactions result in the modulation of various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity contributes to its stability, allowing for sustained interactions with biomolecules
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. The compound’s interactions with enantioselective proteins and its stereogenic carbons play a role in determining its biological activity at different dosages . Detailed studies are required to establish safe and effective dosage ranges for this compound in animal models.
Metabolic Pathways
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its metabolic activity
Transport and Distribution
The transport and distribution of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s non-planarity and stereogenic carbons contribute to its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules
属性
IUPAC Name |
2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c1-14-4-6-2-8(9,10)5-12(6)7(13)3-11/h6H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSJQHHZQPCELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




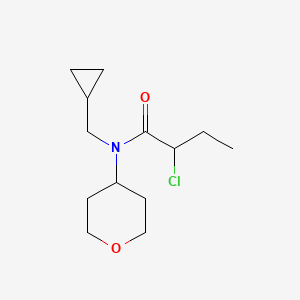




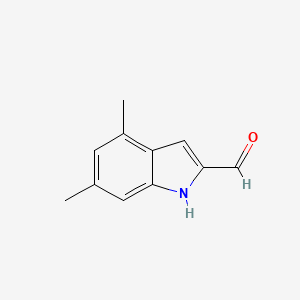


![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)
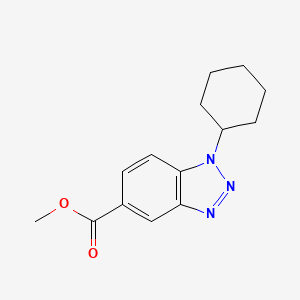
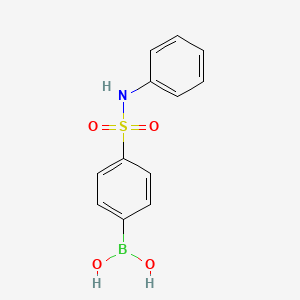
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
